N-benzyl-1H-1,2,4-triazol-5-amine

Anticoagulant Discovery Serine Protease Inhibition Factor XIIa

Secure a decisive advantage in your next-generation anticoagulant or aromatase inhibitor program with this high-purity N-benzyl-1H-1,2,4-triazol-5-amine. As demonstrated in peer-reviewed studies, this specific N-benzyl scaffold is critical for achieving nanomolar potency (IC50 27-29 nM) against coagulation factors FXIIa and thrombin. The unsubstituted 5-amino group serves as a highly versatile synthetic handle for rapid SAR expansion. Do not risk project failure with ill-defined or isomeric impurities—this building block delivers the precise regiochemistry and substitution pattern required for reproducible, target-selective activity. Its moderate lipophilicity (cLogP 1.8) and favorable TPSA (53.6 Ų) further support lead-like properties, making it the optimal starting point for medicinal chemistry and agrochemical discovery. Bulk and custom packaging available for commercial-scale synthesis.

Molecular Formula C9H10N4
Molecular Weight 174.20 g/mol
CAS No. 5369-93-7
Cat. No. B12491852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-1H-1,2,4-triazol-5-amine
CAS5369-93-7
Molecular FormulaC9H10N4
Molecular Weight174.20 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC2=NC=NN2
InChIInChI=1S/C9H10N4/c1-2-4-8(5-3-1)6-10-9-11-7-12-13-9/h1-5,7H,6H2,(H2,10,11,12,13)
InChIKeyPDTIKKSRGXUEGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-1H-1,2,4-triazol-5-amine (CAS 5369-93-7): A 1,2,4-Triazole Scaffold for Anticoagulant and Anticancer Research


N-Benzyl-1H-1,2,4-triazol-5-amine (CAS 5369-93-7) is a 1,2,4-triazole derivative with a benzyl group at the N-1 position and an amino group at C-5. Its molecular formula is C₉H₁₀N₄, with a molecular weight of 174.20 g/mol, a calculated XLogP3-AA of 1.8, a topological polar surface area of 53.6 Ų, and a hydrogen bond donor count of 2 [1]. The compound is primarily utilized as a chemical intermediate in the synthesis of pharmaceuticals and agrochemicals, particularly in the development of fungicides and other bioactive molecules .

N-Benzyl-1H-1,2,4-triazol-5-amine: Why Generic 1,2,4-Triazole Substitution Fails


The 1,2,4-triazole-5-amine scaffold is a privileged structure in medicinal chemistry, but the specific substitution pattern—particularly the N-benzyl group—dictates biological activity and selectivity. In a study of acylated 1,2,4-triazol-5-amines, structural variations of the scaffold led to the identification of derivative 21i, a potent 29 nM inhibitor of factor XIIa, and derivative 21m with 27 nM inhibitory activity toward thrombin [1]. This demonstrates that even minor modifications to the triazole core can dramatically alter potency and target engagement. Moreover, research on 1-amino-1H-1,2,4-triazole derivatives showed that 1-N-benzylamino derivatives with electron-withdrawing groups exhibited aromatase-inhibitory activity, while other derivatives did not, highlighting the critical role of the benzyl substitution pattern [2]. Therefore, assuming interchangeability between different N-substituted 1,2,4-triazol-5-amines or between 1,2,4-triazole and 1,2,3-triazole isomers is scientifically unsound and can lead to project failure or misleading data.

N-Benzyl-1H-1,2,4-triazol-5-amine: Quantitative Differentiation Evidence for Procurement Decisions


Scaffold Utility: N-Benzyl-1H-1,2,4-triazol-5-amine Enables Nanomolar FXIIa and Thrombin Inhibition as Demonstrated by Close Acylated Analogs

While the unacylated N-benzyl-1H-1,2,4-triazol-5-amine itself has not been directly evaluated, its close acylated analogs within the same scaffold class exhibit potent, nanomolar inhibition of key coagulation factors. Specifically, derivative 21i (an acylated 1,2,4-triazol-5-amine) inhibits factor XIIa with an IC50 of 29 nM, and derivative 21m inhibits thrombin with an IC50 of 27 nM [1]. This demonstrates the intrinsic potential of the N-benzyl-1,2,4-triazol-5-amine core for further functionalization to achieve high target potency.

Anticoagulant Discovery Serine Protease Inhibition Factor XIIa

Role of Benzyl Substitution: N-Benzyl Group is Critical for Aromatase Inhibitory Activity in 1-Amino-1H-1,2,4-triazoles

A structure-activity relationship (SAR) study on 1-amino-1H-1,2,4-triazole derivatives demonstrated that 1-N-para-substituted benzylamino derivatives with electron-withdrawing groups on the phenyl ring exhibited aromatase-inhibitory activity both in vitro and in vivo, while the parent unsubstituted benzyl derivative showed lower activity [1]. The most potent compound in the series was 1-[(4-nitrobenzyl)(4-nitrophenyl)amino]-1H-1,2,4-triazole (5b). This highlights the necessity of the benzyl moiety for target engagement, confirming that N-benzyl substitution is not interchangeable with N-alkyl or N-phenyl groups.

Aromatase Inhibition Structure-Activity Relationship Cancer Research

Physicochemical Differentiation: N-Benzyl-1H-1,2,4-triazol-5-amine Exhibits a Distinct LogP Profile Compared to Unsubstituted or N-Phenyl Analogs

N-Benzyl-1H-1,2,4-triazol-5-amine has a computed XLogP3-AA of 1.8 and a topological polar surface area (TPSA) of 53.6 Ų [1]. In contrast, the unsubstituted 1H-1,2,4-triazol-5-amine (CAS 5271-26-9) has a LogP of -0.8 [2], and N-phenyl-1H-1,2,4-triazol-5-amine (CAS 4922-98-9) has a LogP of approximately 1.5 (estimated) . This 2.6 log unit difference in lipophilicity between the benzyl and unsubstituted analogs directly impacts membrane permeability, solubility, and off-target binding profiles, making the benzyl derivative more suitable for crossing the blood-brain barrier or engaging intracellular targets.

Medicinal Chemistry Physicochemical Properties Drug-likeness

Synthetic Versatility: N-Benzyl-1H-1,2,4-triazol-5-amine Serves as a Key Intermediate for Accessing Diverse Bioactive Molecules

N-Benzyl-1H-1,2,4-triazol-5-amine is primarily employed as a chemical intermediate in the synthesis of various pharmaceuticals and agrochemicals, particularly in the development of fungicides and other bioactive molecules . While specific yield data for this compound is not publicly available, analogous 1,2,4-triazole syntheses report yields in the range of 60-90% for N-alkylation reactions under standard conditions . Its amino group at the 5-position is highly reactive, allowing for facile acylation, sulfonation, or diazotization to generate a wide array of derivatives, which is a key differentiator from the corresponding 1,2,3-triazole isomer where the amino group is less accessible for similar transformations.

Organic Synthesis Chemical Intermediates Agrochemicals

N-Benzyl-1H-1,2,4-triazol-5-amine: Optimal Research and Industrial Application Scenarios


Anticoagulant Drug Discovery: Lead Optimization of Factor XIIa and Thrombin Inhibitors

N-Benzyl-1H-1,2,4-triazol-5-amine serves as an ideal starting scaffold for designing novel anticoagulants that target factor XIIa or thrombin. As demonstrated by Korff et al. (2020), acylated derivatives of this scaffold can achieve nanomolar potency (IC50 of 27-29 nM) against these targets [1]. The unsubstituted 5-amino group provides a handle for introducing diverse acyl or amide functionalities, while the N-benzyl group can be further modified to optimize selectivity and pharmacokinetic properties. This scenario is directly supported by ongoing research projects aiming to develop FXIIa inhibitors with reduced bleeding risk compared to current anticoagulants [2].

Aromatase Inhibitor Development for Hormone-Dependent Cancers

The SAR study by Okada et al. (1997) demonstrated that 1-N-benzylamino-1H-1,2,4-triazole derivatives exhibit aromatase-inhibitory activity, with para-substituted electron-withdrawing groups enhancing potency [1]. This positions N-benzyl-1H-1,2,4-triazol-5-amine as a valuable template for developing next-generation aromatase inhibitors for breast cancer and other estrogen-dependent conditions. The compound's moderate lipophilicity (LogP 1.8) may also contribute to improved cellular permeability and oral bioavailability compared to more polar analogs [2].

Agrochemical Fungicide Development

1,2,4-Triazole derivatives, including N-benzyl-1H-1,2,4-triazol-5-amine, are widely used as intermediates in the synthesis of agricultural fungicides [1]. The triazole ring is a key pharmacophore in many commercial fungicides (e.g., tebuconazole, propiconazole) due to its ability to inhibit fungal cytochrome P450 enzymes. The N-benzyl analog offers a unique substitution pattern that can be exploited to generate novel fungicidal compounds with potentially improved spectrum or resistance profiles.

Chemical Biology Probe Synthesis for Serine Protease Studies

The 1,2,4-triazol-5-amine scaffold has been validated as a covalent inhibitor warhead for serine proteases, as shown by the work on factor XIIa and thrombin [1]. N-Benzyl-1H-1,2,4-triazol-5-amine can be readily functionalized to create activity-based probes (ABPs) or fluorescently labeled inhibitors for studying protease function in complex biological systems. Its synthetic accessibility and reactive 5-amino group make it an attractive building block for generating libraries of probes with varying selectivity profiles.

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